An In-depth Technical Guide to Thalidomide-O-amido-PEG3-C2-NH2 TFA
An In-depth Technical Guide to Thalidomide-O-amido-PEG3-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-PEG3-C2-NH2 TFA is a crucial bifunctional molecule in the rapidly advancing field of targeted protein degradation. It serves as a prefabricated building block, or linker, for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins of interest, offering a powerful therapeutic strategy for diseases driven by aberrant protein function.
This molecule incorporates three key features:
-
A thalidomide derivative that acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
-
A hydrophilic three-unit polyethylene glycol (PEG3) linker that provides spacing and favorable physicochemical properties.
-
A terminal primary amine (NH2) , which serves as a versatile reactive handle for conjugation to a ligand targeting a specific protein of interest.
The trifluoroacetic acid (TFA) salt form often enhances the solubility and stability of the compound. This guide provides a comprehensive overview of its chemical properties, its mechanism of action in PROTACs, and detailed experimental protocols for its application in the development of novel protein degraders.
Core Compound Data
The quantitative data for Thalidomide-O-amido-PEG3-C2-NH2 TFA is summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and solution preparation.
| Property | Value |
| CAS Number | 1957236-21-3 |
| Molecular Formula | C₂₅H₃₁F₃N₄O₁₁ |
| Molecular Weight | 620.53 g/mol |
| IUPAC Name | N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide; trifluoroacetic acid[] |
| Canonical SMILES | NCCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O.O=C(O)C(F)(F)F[] |
| Purity | Typically ≥98% (varies by supplier)[2] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL)[3] |
| Storage Conditions | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months.[4] |
Mechanism of Action in Targeted Protein Degradation
Thalidomide-O-amido-PEG3-C2-NH2 TFA is a key component in the construction of PROTACs that recruit the Cereblon E3 ubiquitin ligase. The fundamental mechanism of action for a PROTAC synthesized using this linker is a three-step process that leads to the degradation of a target protein.
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) E3 ligase, forming a ternary POI-PROTAC-CRBN complex.[5]
-
Ubiquitination of the Target Protein: The proximity induced by the PROTAC allows the E3 ligase complex to efficiently transfer ubiquitin proteins to the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the target protein into smaller peptides.[5]
This process is catalytic, as the PROTAC is released after inducing ubiquitination and can go on to mediate the degradation of multiple copies of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of a PROTAC using Thalidomide-O-amido-PEG3-C2-NH2 TFA. Researchers should adapt these protocols based on the specific properties of their POI ligand.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of the terminal amine on Thalidomide-O-amido-PEG3-C2-NH2 TFA to a POI ligand that possesses a carboxylic acid functional group.
Materials:
-
Thalidomide-O-amido-PEG3-C2-NH2 TFA
-
POI ligand with a carboxylic acid group
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add Thalidomide-O-amido-PEG3-C2-NH2 TFA (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture to act as a base.
-
Add the coupling reagent, PyBOP (1.2 equivalents), to the mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress using LC-MS to check for the formation of the desired product mass.
-
Once the reaction is complete, quench by adding water.
-
Purify the crude product using reverse-phase HPLC.
-
Collect the fractions containing the pure PROTAC and lyophilize to obtain a solid product.
-
Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry and NMR.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Protocol 2: Evaluation of PROTAC-induced Protein Degradation
This protocol outlines a standard Western blot experiment to quantify the degradation of the target protein in cultured cells after treatment with the newly synthesized PROTAC.
Materials:
-
Cultured cells expressing the POI
-
The synthesized PROTAC molecule
-
DMSO (for stock solution)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture media. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane extensively and add a chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the extent of POI degradation at each PROTAC concentration. This can be used to calculate a DC₅₀ value (concentration at which 50% of the protein is degraded).
Conclusion
Thalidomide-O-amido-PEG3-C2-NH2 TFA is a versatile and valuable chemical tool for the development of Cereblon-recruiting PROTACs. Its well-defined structure, incorporating a CRBN ligand, a PEG linker, and a reactive amine handle, simplifies the synthesis of novel protein degraders. The methodologies provided in this guide offer a solid foundation for researchers to synthesize and evaluate new PROTAC molecules, paving the way for the exploration of new therapeutic targets and the development of next-generation medicines.
